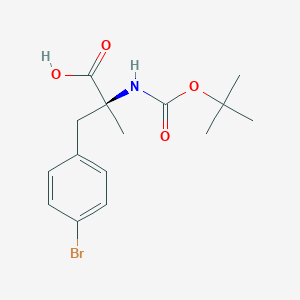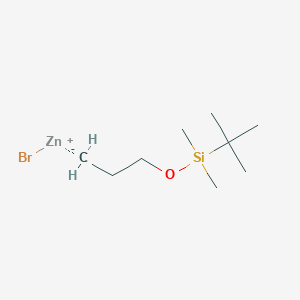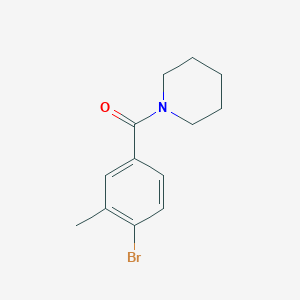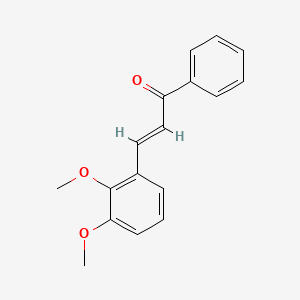
2-Fluoro-3-(methoxymethoxy)pyridine
Descripción general
Descripción
Métodos De Preparación
One common method for synthesizing fluorinated pyridines is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Industrial production methods may involve bulk manufacturing and sourcing of the compound through custom synthesis .
Análisis De Reacciones Químicas
2-Fluoro-3-(methoxymethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
2-Fluoro-3-(methoxymethoxy)pyridine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)pyridine is not explicitly detailed in the available literature. like other fluorinated compounds, it is likely to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparación Con Compuestos Similares
2-Fluoro-3-(methoxymethoxy)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-bromopyridine: This compound has a bromine atom instead of the methoxymethoxy group, which can lead to different reactivity and applications.
2,6-Difluoropyridine:
3-Fluoro-2-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group, which can enhance its lipophilicity and influence its interactions with biological targets.
Propiedades
IUPAC Name |
2-fluoro-3-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOQLVBJDLBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




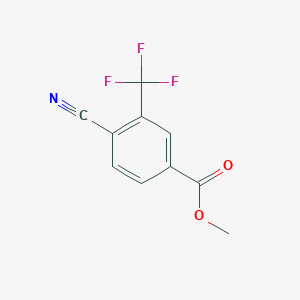
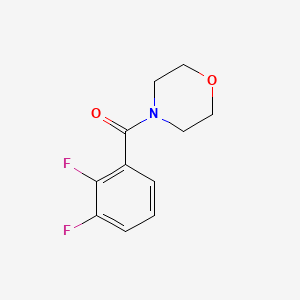
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)

